molecular formula C21H24N6O4 B11279595 5-amino-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11279595
M. Wt: 424.5 g/mol
InChI Key: QPGKEAYBLSANQX-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole core, followed by the introduction of the amino and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It has applications in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • **5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.

Properties

Molecular Formula

C21H24N6O4

Molecular Weight

424.5 g/mol

IUPAC Name

5-amino-1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)24-21(29)19-20(22)27(26-25-19)11-18(28)23-14-6-8-16(30-3)17(10-14)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29)

InChI Key

QPGKEAYBLSANQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)OC)OC)N)C

Origin of Product

United States

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